N-(p-nitrobenzoyl)-N'-valerylhydrazine
Description
N-(p-Nitrobenzoyl)-N'-valerylhydrazine is a hydrazide derivative featuring a p-nitrobenzoyl group linked to a valeryl (pentanoyl) moiety via a hydrazine bridge.
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
4-nitro-N'-pentanoylbenzohydrazide |
InChI |
InChI=1S/C12H15N3O4/c1-2-3-4-11(16)13-14-12(17)9-5-7-10(8-6-9)15(18)19/h5-8H,2-4H2,1H3,(H,13,16)(H,14,17) |
InChI Key |
HYBZTMRCXZQPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(p-Nitrobenzoyl)-D,L-Phenylalanine Hydrazide (3)
- Structure : Features a p-nitrobenzoyl group and a phenylalanine residue.
- Synthesis : Prepared by reacting 2-(p-nitrophenyl)-4-benzyl-Δ²-oxazolin-5-one with hydrazine hydrate (78.35% yield) .
- Properties : Molecular formula C₁₆H₁₄N₄O₄; IR and NMR data confirm hydrazide and nitro group vibrations. Used as a precursor for thiosemicarbazides and cyclized into 1,3,4-thiadiazoles and 1,2,4-triazoles .
- Key Difference : The phenylalanine moiety introduces aromaticity, contrasting with the aliphatic valeryl group in the target compound.
3-Nitro-N'-(3-Nitrobenzylidene)Benzohydrazide
N'-Benzylidene-3-(3-Nitrophenyl)-1H-Pyrazole-5-Carbohydrazide
Benzaldehyde P-Nitrophenylhydrazone
- Structure : A hydrazone derivative with a nitrobenzylidene group (C₁₃H₁₁N₃O₂) .
- Properties : Hydrazones exhibit tautomerism and are often studied for their chelation properties, differing from hydrazides in reactivity and stability.
Structural and Functional Analysis
Molecular Features
Pharmacological Implications
- Nitrobenzoyl Derivatives : Commonly associated with antitumoral activity, possibly due to nitro group redox properties .
- Valeryl vs. Aromatic Groups : The valeryl chain in this compound may enhance lipophilicity, improving membrane permeability compared to aromatic analogs. However, this could also affect metabolic stability.
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